molecular formula C20H20N2O5S2 B3309585 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 941998-96-5

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B3309585
CAS No.: 941998-96-5
M. Wt: 432.5 g/mol
InChI Key: CBXYIPRTKSDELQ-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 4-(ethanesulfonyl)benzamide moiety. The 3,4-dimethoxyphenyl substituent introduces electron-donating effects, which may influence aromatic stacking or receptor affinity.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-16(12-28-20)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYIPRTKSDELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the ethanesulfonyl and benzamide groups. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethanesulfonyl chloride and 4-aminobenzamide under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent on Benzamide Thiazole Substituent Molecular Weight Notable Features
Target Compound C₂₀H₂₁N₃O₅S₂ 4-(ethanesulfonyl) 4-(3,4-dimethoxyphenyl) 455.53 g/mol Ethanesulfonyl enhances polarity
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₄H₂₉N₃O₇S₂ 4-bis(2-methoxyethyl)sulfamoyl 4-(3,4-dimethoxyphenyl) 535.63 g/mol Bulkier sulfamoyl group; higher lipophilicity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₂₀H₂₀N₄O₅S₂ 4-diethylsulfamoyl 4-(4-nitrophenyl) 484.53 g/mol Nitro group increases electron withdrawal
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₇H₁₅N₃O₃S₂ 4-methyl(phenyl)sulfamoyl Unsubstituted thiazole 397.46 g/mol Aromatic sulfamoyl; potential π-π interactions
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₉H₂₇N₃O₄S₂ 4-azepan-1-ylsulfonyl 4-(4-phenoxyphenyl) 569.68 g/mol Cyclic sulfonamide; enhanced lipophilicity

Key Observations :

  • Polarity and Solubility : The ethanesulfonyl group in the target compound provides moderate polarity compared to the bulkier bis(2-methoxyethyl)sulfamoyl or cyclic azepane-sulfonyl groups, which may reduce aqueous solubility.
  • Electronic Effects : The 4-nitrophenyl substituent in introduces strong electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethoxyphenyl group in the target compound.
  • Biological Interactions : Methyl(phenyl)sulfamoyl in enables aromatic stacking, whereas the target compound’s ethanesulfonyl group may favor hydrogen bonding with polar residues .

Substituent Variations on the Thiazole Ring

Table 2: Thiazole Substituent Impact

Compound Name Thiazole Substituent Biological Implications
Target Compound 4-(3,4-dimethoxyphenyl) Enhanced electron donation; potential CNS activity
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-phenoxyphenyl) Increased lipophilicity; membrane permeability
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 4-(pyridin-2-yl) Basic nitrogen may improve solubility
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(2,4-dimethoxyphenyl) Altered regiochemistry of methoxy groups

Key Observations :

  • 3,4-Dimethoxyphenyl vs. Phenoxyphenyl: The target compound’s 3,4-dimethoxy group may favor interactions with catecholamine-binding receptors, while phenoxyphenyl in enhances hydrophobic binding .
  • Pyridinyl Substitution : Compounds like exhibit basic nitrogen atoms, which could improve solubility in acidic environments (e.g., lysosomal targeting) .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews its biological activity based on diverse sources, including biochemical properties, cellular effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dimethoxyphenyl group and an ethanesulfonyl moiety. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 398.46 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

Antibacterial Properties

Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity. Specifically, this compound has shown effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus).

  • Mechanism of Action : The antibacterial action is hypothesized to involve inhibition of bacterial RNA polymerase (RNAP), disrupting essential bacterial transcription processes .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines.

  • Cell Lines Tested : Notable cell lines include Jurkat (T-cell leukemia) and A-431 (human epidermoid carcinoma). In vitro assays have indicated that the compound exhibits IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Molecular Mechanism : The anticancer activity is believed to arise from the compound's ability to induce apoptosis through interaction with specific proteins involved in cell survival pathways. Molecular dynamics simulations suggest that the compound engages with Bcl-2 protein, a key regulator of apoptosis .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for biological activity due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins.
  • Dimethoxyphenyl Group : Enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
  • Ethanesulfonyl Moiety : Contributes to the solubility and stability of the compound in biological systems.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antibacterial activityShowed significant inhibition against MRSA with an MIC of 8 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in Jurkat cells with an IC50 of 15 µM .
Study 3Investigate molecular interactionsIdentified binding affinities with Bcl-2 protein using docking studies .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide?

The synthesis involves multi-step reactions, including thiazole ring formation and sulfonylation. Key steps include:

  • Thiazole ring cyclization : React α-haloketones with thioureas under acidic/basic conditions (e.g., ethanol with glacial acetic acid) .
  • Sulfonylation : Introduce the ethanesulfonyl group via coupling reactions, requiring inert atmospheres (N₂/Ar) and solvents like dichloromethane or DMF .
  • Critical parameters : Temperature (60–80°C for cyclization), solvent choice (polar aprotic solvents for sulfonylation), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., thiazole protons at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via ADP-Glo™) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the ethanesulfonyl and dimethoxyphenyl groups?

  • Functional group substitutions : Synthesize analogs replacing ethanesulfonyl with methylsulfonyl or varying methoxy positions .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, 3,4-dimethoxy enhances π-π stacking with hydrophobic enzyme pockets .
  • Computational docking : Use AutoDock Vina to model interactions with targets like tubulin or topoisomerases .

Q. How can contradictory data on biological activity across studies be resolved?

  • Variable controls : Ensure consistent cell lines (e.g., passage number) and assay conditions (e.g., serum concentration) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC₅₀) .

Q. What computational strategies predict target interactions and optimize lead derivatives?

  • Molecular dynamics (MD) simulations : Analyze binding stability with GROMACS (e.g., RMSD <2 Å over 100 ns) .
  • Quantum mechanics (QM) : Calculate electrostatic potentials to guide sulfonyl group modifications .
  • ADMET prediction : Use SwissADME to optimize logP (ideal range: 2–5) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do enzymatic inhibition results vary between recombinant proteins and cell-based assays?

  • Cellular context : Off-target effects or efflux pumps (e.g., P-gp) may reduce intracellular compound concentration .
  • Post-translational modifications : Recombinant proteins lack native phosphorylation/dimerization states .
  • Solution : Validate hits using orthogonal assays (e.g., SPR for binding affinity + western blot for target modulation) .

Methodological Tables

Key Reaction Parameters for Synthesis
Step
----------------------
Thiazole formation
Sulfonylation
Purification
Biological Assay Conditions
Assay Type
------------------
MTT cytotoxicity
ATPase activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.